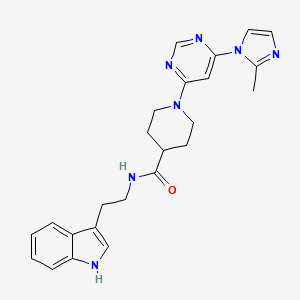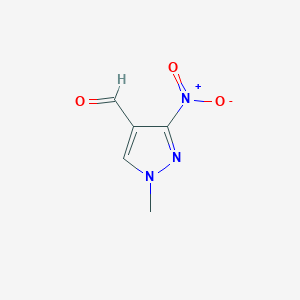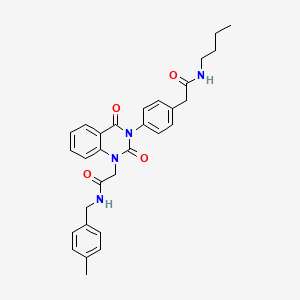
3,5-Ditert-butyl-N-(4-cyanooxan-4-yl)-4-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Ditert-butyl-N-(4-cyanooxan-4-yl)-4-hydroxybenzamide, also known as DTBCO, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biochemistry. DTBCO is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Mecanismo De Acción
3,5-Ditert-butyl-N-(4-cyanooxan-4-yl)-4-hydroxybenzamide acts as a competitive inhibitor of the protein FKBP12, which is involved in the regulation of the mTOR pathway. By binding to FKBP12, this compound prevents its interaction with mTOR, which leads to downstream effects on cellular processes such as protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as an inhibitor of protein-protein interactions, this compound has been shown to have antioxidant properties and to be able to inhibit the activity of certain enzymes involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 3,5-Ditert-butyl-N-(4-cyanooxan-4-yl)-4-hydroxybenzamide as a research tool is its specificity for the protein FKBP12. This allows researchers to study the effects of inhibiting this specific protein without affecting other cellular processes. However, one limitation of this compound is that it may not be effective in all cell types or under all experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 3,5-Ditert-butyl-N-(4-cyanooxan-4-yl)-4-hydroxybenzamide. One area of interest is the development of new compounds based on the structure of this compound that may have improved specificity or efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the fields of medicine and biochemistry. Finally, research is needed to determine the safety and toxicity of this compound and related compounds in animal and human studies.
Métodos De Síntesis
3,5-Ditert-butyl-N-(4-cyanooxan-4-yl)-4-hydroxybenzamide can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-hydroxybenzoic acid with tert-butylamine to form 4-tert-butylbenzoic acid. This compound is then reacted with oxalyl chloride to form 4-tert-butylbenzoyl chloride. The next step involves the reaction of this compound with 4-cyanooxan-4-ylamine to form this compound (this compound).
Aplicaciones Científicas De Investigación
3,5-Ditert-butyl-N-(4-cyanooxan-4-yl)-4-hydroxybenzamide has been studied for its potential applications in the fields of medicine and biochemistry. One of the primary uses of this compound is as a tool for studying protein-protein interactions. This compound has been shown to bind to a specific protein, called FKBP12, and inhibit its interaction with another protein, called mTOR. This interaction has been shown to have implications for a variety of cellular processes, including cell growth and proliferation.
Propiedades
IUPAC Name |
3,5-ditert-butyl-N-(4-cyanooxan-4-yl)-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-19(2,3)15-11-14(12-16(17(15)24)20(4,5)6)18(25)23-21(13-22)7-9-26-10-8-21/h11-12,24H,7-10H2,1-6H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPBKFXWQKCGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Phenyl(pyridin-2-yl)methyl]piperazine](/img/structure/B2654000.png)


![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2654004.png)
![1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2654006.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2654007.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2654008.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methylbenzoate](/img/structure/B2654009.png)

![2-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2654014.png)

![4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2654016.png)
